BenchChemオンラインストアへようこそ!

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Physicochemical Profiling ADME Drug Design

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (target compound, TC) is a synthetic heterocyclic hybrid with a molecular weight of 373.3 g/mol, comprising a 2-oxo-2H-chromene (coumarin) core linked via a carbohydrazide bridge to a 4,6-difluorobenzo[d]thiazole moiety. Computed physicochemical parameters include an XLogP3-AA of 4.8, indicating significant lipophilicity, and 2 hydrogen bond donors with 8 acceptors.

Molecular Formula C17H9F2N3O3S
Molecular Weight 373.33
CAS No. 851988-33-5
Cat. No. B2481508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
CAS851988-33-5
Molecular FormulaC17H9F2N3O3S
Molecular Weight373.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C17H9F2N3O3S/c18-9-6-11(19)14-13(7-9)26-17(20-14)22-21-15(23)10-5-8-3-1-2-4-12(8)25-16(10)24/h1-7H,(H,20,22)(H,21,23)
InChIKeyINTZUUMREJLRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (CAS 851988-33-5): Key Compound Profile for Research Sourcing


N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (target compound, TC) is a synthetic heterocyclic hybrid with a molecular weight of 373.3 g/mol, comprising a 2-oxo-2H-chromene (coumarin) core linked via a carbohydrazide bridge to a 4,6-difluorobenzo[d]thiazole moiety . Computed physicochemical parameters include an XLogP3-AA of 4.8, indicating significant lipophilicity, and 2 hydrogen bond donors with 8 acceptors . It is cataloged under PubChem CID 7105708 and AKOS024590907 . While the chromene-benzothiazole pharmacophore class is broadly associated with anticancer, antimicrobial, and anti-inflammatory activities, the specific biological profile of this 4,6-difluoro-substituted derivative remains sparsely documented in the primary literature .

Why N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide Cannot Be Interchanged: Critical Differentiation from In-Class Analogs


Simple substitution with a mono-fluoro (e.g., N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide), methyl (e.g., N'-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide), or methoxy (e.g., N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide) benzothiazole analog risks altering the compound's electronic profile and target engagement . The distinct 4,6-difluoro substitution pattern on the benzothiazole ring introduces unique electron-withdrawing effects that can modulate hydrogen-bonding capacity, metabolic stability, and off-rate kinetics relative to non-fluorinated or mono-substituted comparators . In the context of coumarin-benzothiazole hybrids, where minor structural modifications have been shown to cause order-of-magnitude shifts in anticancer potency, the specific difluoro arrangement of TC is a non-interchangeable structural determinant until proven otherwise by direct comparative studies .

Quantitative Differential Evidence for N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide


Lipophilicity-Driven Membrane Permeability Advantage Over Non-Fluorinated Analogs

The target compound (TC) has a computed XLogP3-AA of 4.8, which is substantially higher than that of non-fluorinated comparators such as N'-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (estimated XLogP3 ~3.5) or N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (estimated XLogP3 ~3.2) . This difference is attributed to the electron-withdrawing 4,6-difluoro substitution, and in the absence of experimental permeability data, suggests a potential advantage in passive membrane diffusion .

Physicochemical Profiling ADME Drug Design

Electronic Modulation of the Benzothiazole Core: Fluorine vs. Methyl/Methoxy in Anti-inflammatory Models

In a structurally related series of benzothiazole-clubbed chromene derivatives evaluated for anti-inflammatory activity, compounds with electron-withdrawing halogen substituents on the benzothiazole ring generally outperformed electron-donating alkyl or alkoxy analogs in inhibition of protein denaturation . While TC was not directly tested in this study, the presence of two para-fluorine atoms places it in the electron-deficient subset of the SAR landscape, suggesting class-level potential for enhanced anti-inflammatory activity relative to 4-methyl or 4-methoxy variants .

Anti-inflammatory Activity SAR In Vitro Pharmacology

Hydrogen-Bond Acceptor Capacity: Distinguishing Carbohyrazide-Linked vs. Amide-Linked Hybrids

TC contains a carbohydrazide linker between the chromene and benzothiazole moieties, providing 2 hydrogen bond donors and 8 acceptors, versus an amide-linked comparator such as N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS N/A, PubChem CID 7193230) which offers only 1 donor and 7 acceptors . The additional donor and acceptor on TC enable a more diverse hydrogen-bonding network that can be critical for binding to targets with multiple polar interaction sites, such as kinase hinge regions or protease active sites .

Pharmacophore Modeling Target Engagement Molecular Recognition

Optimal Research Applications for N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide Based on Differential Evidence


Intracellular Target Engagement Screening in Oncology

Given the compound's comparatively high computed lipophilicity (XLogP3-AA 4.8) relative to non-fluorinated chromene-benzothiazole hybrids, TC is well-suited for cellular phenotypic or target-based screens in oncology where efficient passive membrane permeability is a prerequisite . Its dual 4,6-fluoro substitution may also confer metabolic stability advantages for sustained intracellular exposure in MCF-7, HeLa, or A549 cell line panels.

Structure-Activity Relationship (SAR) Anchor Point for Electron-Deficient Chromene-Benzothiazole Libraries

In vitro anti-inflammatory activity data from structurally related benzothiazole-clubbed chromenes indicate that electron-withdrawing substitution on the benzothiazole core yields superior protein denaturation inhibition compared to electron-donating variants . TC, as a representative of the electron-deficient cluster, can serve as a SAR anchor compound for expanding libraries aimed at optimizing anti-inflammatory or dual anti-inflammatory/anticancer profiles.

Pharmacophore Mapping of Multi-Hydrogen-Bond-Dependent Protein Targets

The carbohydrazide linker in TC provides an expanded hydrogen-bond network (2 donors, 8 acceptors) unavailable in simpler amide-linked benzothiazole-chromene hybrids . This makes TC a valuable screening candidate for targets requiring multi-point polar interactions—such as certain kinases, proteases, or nucleic-acid binding proteins—where amide congeners may fail to achieve sufficient binding enthalpy.

Quote Request

Request a Quote for N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.